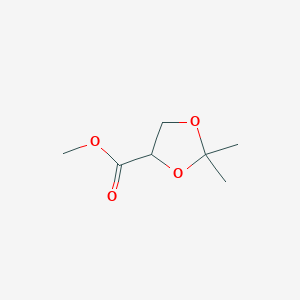

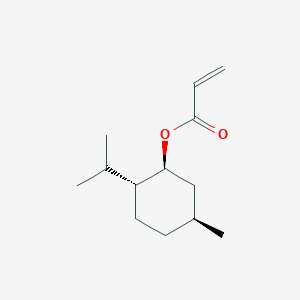

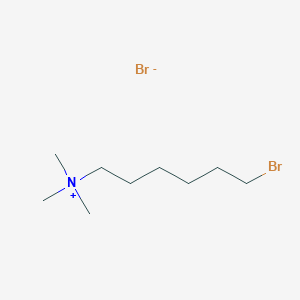

![molecular formula C5H5N5OS B018837 2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 22288-77-3](/img/structure/B18837.png)

2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one derivatives involves various strategies aimed at exploring their potential as pharmacological agents. For instance, Lin et al. (2009) reported the synthesis of 2,7-diamino-thiazolo[4,5-d]pyrimidine analogues as novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, highlighting the compound's relevance in targeting EGFR-overexpressing human tumor cells (Lin et al., 2009). Similarly, Habib et al. (1996) demonstrated the synthesis of 7-substituted thiazolo[4,5-d]pyrimidines, showcasing their potential in antimicrobial, anti-HIV, and anticancer activities (Habib et al., 1996).

Molecular Structure Analysis

The molecular structure of 2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one derivatives plays a crucial role in their pharmacological activity. Structural analysis is often conducted through X-ray crystallography and spectroscopy to determine the compound's conformation and electronic properties, which are essential for understanding its interaction with biological targets. Elokhina et al. (1996) provided insights into the structure of 3-acyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ones through X-ray structural analysis, emphasizing the importance of structural characterization in the development of pharmacologically active compounds (Elokhina et al., 1996).

Chemical Reactions and Properties

2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one and its derivatives undergo various chemical reactions that modify their structure and, consequently, their biological activity. These reactions include halogenation, amination, and cyclization, which are often employed to introduce functional groups that enhance the compound's pharmacological profile. Devani et al. (1977) explored the antimicrobial and pharmacological activities of 4-amino-5-substituted thiazole-2(3H)-thiones and thiazolo(4,5-d)pyrimidin-7(6H)-one-2(3H)-thiones, demonstrating the impact of chemical modifications on the compounds' biological properties (Devani et al., 1977).

Aplicaciones Científicas De Investigación

Synthesis of Derivatives

This compound is used in synthesizing 1,4,6-triaminopyrimidine-2(1H)-thione and its derivatives (Tsuji & Takenaka, 1990).

Drug Discovery Applications

Thiazolo[4,5-d]pyrimidines are developed as immune-modulators, CRF receptor antagonists, and agents with antiviral, anticancer, antibacterial, antifungal, analgesic, and anti-inflammatory properties (Kuppast & Fahmy, 2016).

Anti-Tumor EGFR Tyrosine Kinase Inhibitors

2,7-Diamino-thiazolo[4,5-d]pyrimidine analogues show potential as anti-tumor EGFR tyrosine kinase inhibitors, inhibiting cellular proliferation in EGFR-overexpressing human tumor cells (Lin et al., 2009).

Potential Anti-HIV, Anticancer, and Antimicrobial Activities

This compound exhibits potential anti-HIV, anticancer, and antimicrobial activities (Habib et al., 1996).

Pharmacological Properties

It has significant analgesic, anti-inflammatory, anticonvulsant, and antimicrobial properties (Devani et al., 1977).

Inhibition of Purine Nucleoside Phosphorylase

The compound and its thio isosteres are weak inhibitors of purine nucleoside phosphorylase and noncytotoxic for MOLT-4 T-cells in culture (Sircar et al., 1986).

Moderate Antitumor and Antiviral Activities

It has been observed to have moderate antitumor and antiviral activities in vitro (Nagamatsu et al., 2007).

Selective Antiproliferative Activity Against Cancer Cell Lines

The synthesized compounds show selective antiproliferative activity against cancer cell lines (Nagaraju et al., 2020).

Excellent Antibacterial and Antifungal Activity

It exhibits excellent in vitro antibacterial and antifungal activity against various bacteria and fungi (Maddila et al., 2016).

Potent Antifungal Activity

This compound shows potent antifungal activity against various fungal strains, including Aspergillus niger, A. clavatus, and Candida albicans (Chhabria et al., 2011).

Intermediates for Bivalent Thiazolopyrimidines

The synthesized 2-amino-7-chlorothiazolo[5,4-d]pyrimidines can be used as intermediates for bivalent thiazolopyrimidines (Liu et al., 2005).

Anticancer Activity Through Apoptosis Mechanisms

Compounds synthesized show anticancer activity through apoptosis mechanisms and inhibit mTOR with nonomolar potency (Reddy et al., 2014).

Antifungal and Anticancer Investigation

Most of the synthesized thiazolo[4,5-d]pyrimidine derivatives showed promising antifungal activity, but only a few exhibited anticancer activity (Rida et al., 1996).

Antimicrobial and Antimycotic Activity

The compounds showed antimicrobial and antimycotic activity on various strains of bacteria and viruses (Rinaldi et al., 1993).

Bioactive 6-Nitro-5H-Thiazolo[3,2-a]pyrimidin-5-ones

The synthesized product can react with various nitronate or malonate anions to produce potentially bioactive 6-nitro-5H-thiazolo[3,2-a]pyrimidin-5-ones (Djekou et al., 2006).

Promising Antimicrobial Activity

Many of the prepared pyrimidine derivatives showed promising antimicrobial activity (Sayed et al., 2006).

Inhibition of Mammalian Dihydrofolate Reductase

BW301U, a compound containing this structure, is a potent inhibitor of mammalian dihydrofolate reductase and has significant activity against the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

Antibacterial and Antitubercular Activities

Some compounds showed good antibacterial and antitubercular activities against some Gram-positive and Gram-negative bacteria (Cai et al., 2015).

Potential Anticancer Agents

In vitro studies indicated that inhibition of sirtuins could be the possible mechanism of action of these molecules as potential anticancer agents (Mulakayala et al., 2012).

Antifungal Activities Against Botrytis cinerea Pers and Sclerotinia sclerotiorum

The compounds 5 and 6 possessed high antifungal activity against these strains (Wang et al., 2008).

Propiedades

IUPAC Name |

2,5-diamino-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5OS/c6-4-8-2-1(3(11)10-4)12-5(7)9-2/h(H5,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAUZOMMNINGON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(N=C(NC1=O)N)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176834 | |

| Record name | 2,5-Diaminothiazolo(4,5-d)pyrimidin-7-(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one | |

CAS RN |

22288-77-3 | |

| Record name | 2,5-Diaminothiazolo(4,5-d)pyrimidin-7-(6H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022288773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diaminothiazolo(4,5-d)pyrimidin-7-(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

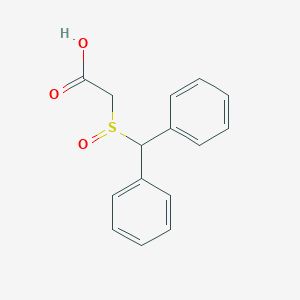

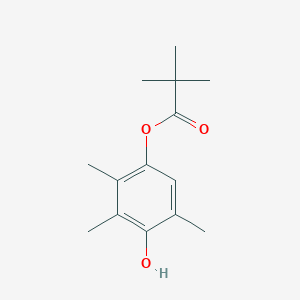

![Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate](/img/structure/B18778.png)